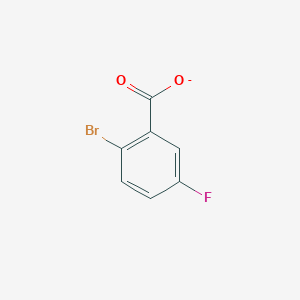

5-Fluoro-2-bromobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-2-bromobenzoate is a halogenated aromatic compound featuring a bromine atom at the 2-position and a fluorine atom at the 5-position on the benzoate ester backbone. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and nucleophilic substitutions. Its structural features make it a versatile intermediate for constructing complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Fluoro-2-bromobenzoate, and what factors influence the choice of starting materials?

- Methodological Answer : Synthesis typically involves halogenation of a benzoic acid derivative or esterification of pre-halogenated intermediates. For example, bromination of 2-fluorobenzoic acid derivatives using brominating agents (e.g., Br₂, N-bromosuccinimide) in the presence of a catalyst like H₂SO₄ can yield the bromo-fluoro substituted product . Esterification via reaction with alcohols (e.g., methanol, ethanol) under acidic conditions completes the synthesis. The choice of starting material depends on the availability of precursors, regioselectivity requirements, and stability under reaction conditions .

Q. How can researchers optimize reaction conditions to improve the yield of this compound in nucleophilic substitution reactions?

- Methodological Answer : Key variables include temperature, solvent polarity, and catalyst concentration. For bromination, elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) enhance reaction efficiency . Kinetic studies suggest that using excess brominating agents (e.g., 1.5–2 equivalents) minimizes side reactions like debromination. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity and yield .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and J-values for fluorine-bromine interactions .

- ¹⁹F NMR : Confirms fluorine substitution (δ -110 to -120 ppm for meta-fluorine) .

- IR Spectroscopy : Detects ester carbonyl stretches (~1720 cm⁻¹) and C-Br/F vibrations .

Discrepancies in melting points or spectral data should be cross-validated using high-purity samples (HPLC ≥98%) and referenced against databases like PubChem or NIST .

Advanced Research Questions

Q. How does the electronic effect of the bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of bromo and fluoro groups deactivates the aromatic ring, directing electrophilic attacks to specific positions. Computational studies (DFT) show that the para position to fluorine is more reactive in Suzuki-Miyaura couplings. Experimental validation involves using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids to track coupling efficiency via LC-MS .

Q. What strategies can mitigate competing side reactions (e.g., ester hydrolysis or debromination) during derivatization of this compound?

- Methodological Answer :

- Protective Groups : Use tert-butyl esters to shield the carboxylate during bromination .

- Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress hydrolysis .

- Additive Screening : Adding scavengers like molecular sieves absorbs water, reducing ester degradation .

Monitor side products via TLC (Rf comparison) or GC-MS .

Q. How can kinetic and thermodynamic studies elucidate reaction mechanisms in multi-step syntheses involving this compound?

- Methodological Answer :

- Kinetic Profiling : Use in-situ FTIR or ReactIR to track intermediate formation (e.g., bromonium ion intermediates) .

- Isotopic Labeling : Introduce ¹⁸O in ester groups to trace hydrolysis pathways via mass spectrometry .

- Eyring Analysis : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish between concerted and stepwise mechanisms .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Verification : Re-synthesize the compound using standardized protocols and confirm purity via HPLC (>98%) .

- Database Cross-Referencing : Compare with PubChem (CID: [retrieve from ]) or NIST Chemistry WebBook entries for consensus data .

- Crystallography : Resolve structural ambiguities via X-ray diffraction to confirm substituent positions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The table below compares 5-Fluoro-2-bromobenzoate with structurally related halogenated benzoates, benzaldehydes, and acids:

Research Findings and Industrial Relevance

- Pharmaceutical Utility : Fluorinated benzoates like this compound are critical in synthesizing kinase inhibitors and antiviral agents due to their metabolic stability.

- Agrochemical Applications : Derivatives such as 5-Bromo-2,4-difluorobenzoic acid are intermediates in herbicides, leveraging fluorine’s electronegativity to enhance binding to target enzymes .

- Limitations : The bromine atom in these compounds can pose toxicity concerns, requiring careful handling and waste management.

Propiedades

Fórmula molecular |

C7H3BrFO2- |

|---|---|

Peso molecular |

218.00 g/mol |

Nombre IUPAC |

2-bromo-5-fluorobenzoate |

InChI |

InChI=1S/C7H4BrFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11)/p-1 |

Clave InChI |

OQBMJMJZMDBQSM-UHFFFAOYSA-M |

SMILES canónico |

C1=CC(=C(C=C1F)C(=O)[O-])Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.